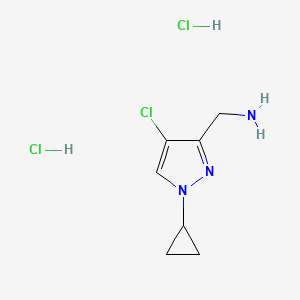

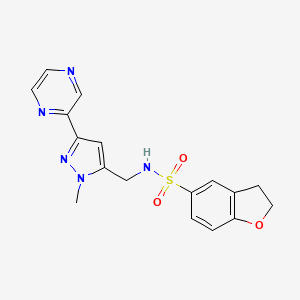

![molecular formula C20H21N3O5 B2356208 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421463-40-2](/img/structure/B2356208.png)

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has an oxalamide group, which is a type of amide that is derived from oxalic acid. The molecule also contains a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a polycyclic structure containing nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. It contains several cyclic structures, including a furan ring and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring. These rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the furan ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Modification

Research has highlighted methods for synthesizing and modifying compounds structurally related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by several reactions including electrophilic substitution and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile showcased intramolecular attack mechanisms leading to annulated tetrahydrofuran rings, providing insights into the formation of complex heterocyclic structures (Verboom et al., 2010).

Reactivity Studies

Research into the reactivity of pyrrole derivatives with 3, 4, 5, 6-tetrachloro-1, 2-benzoquinone revealed differential reaction outcomes compared to furans and oxazoles, highlighting the unique reactivity of pyrroloquinoline structures which could be relevant for understanding the chemical behavior of the compound (Saito, Horie, & Takahashi, 1988).

Biological Activity and Applications

Antiplasmodial and Antifungal Activity

A study on functionalized aminoquinolines, which share a structural motif with the compound , reported moderate antiplasmodial activity against Plasmodium falciparum strains and promising antifungal effects against specific pathogens. This suggests potential applications in treating malaria and fungal infections (Vandekerckhove et al., 2015).

Photodynamic Therapy (PDT) for Cancer

Another research area explores the use of nitrogen heterocycles in photodynamic therapy. For instance, a study involving an iron(III) complex with a nitrogen heterocycle core demonstrated significant anti-proliferative efficiency against breast cancer cells under light irradiation, indicating the potential of structurally similar compounds for PDT applications (Zhu et al., 2019).

Photochemotherapeutic Agents

Pyrrolo[3,4-h]quinolin-2-ones, analogous to the compound of interest, have been synthesized as potential photochemotherapeutic agents. These compounds showed potent phototoxic effects and a great UVA dose dependence, indicating their potential use in treating skin diseases through photochemotherapy (Barraja et al., 2011).

Future Directions

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c24-15(16-4-2-8-28-16)5-6-21-19(26)20(27)22-14-9-12-3-1-7-23-17(25)11-13(10-14)18(12)23/h2,4,8-10,15,24H,1,3,5-7,11H2,(H,21,26)(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQFMBKHWFJTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC(C4=CC=CO4)O)CC(=O)N3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)